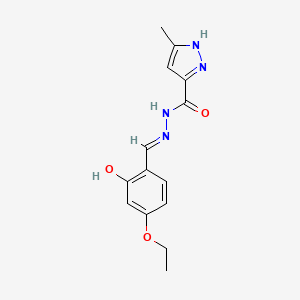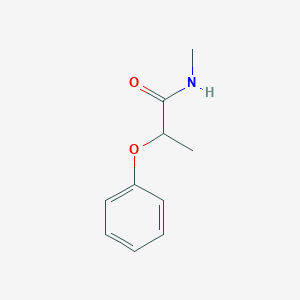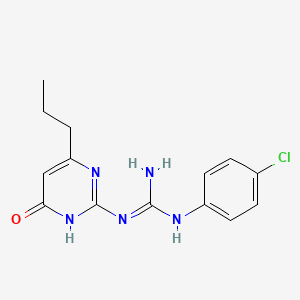![molecular formula C17H16BrN3O4 B6018943 2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B6018943.png)
2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide, also known as BPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BPNB is a member of the benzamide family of compounds and has been shown to exhibit promising biological activity against a variety of targets.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, this compound has been shown to inhibit HDACs, which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cell growth and division, leading to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its activity against specific targets, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide. One area of interest is the development of this compound derivatives with improved activity and selectivity against specific targets. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide involves the reaction of 2-bromo-5-nitrobenzoic acid with 3-aminobutyramide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide has been extensively studied for its potential use as a lead compound in drug discovery. It has been shown to exhibit activity against a variety of targets, including histone deacetylases (HDACs), protein kinases, and carbonic anhydrases. This compound has also been investigated for its potential use in cancer therapy, as it has been shown to induce cell death in cancer cells.
Propriétés
IUPAC Name |
2-bromo-N-[3-(butanoylamino)phenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4/c1-2-4-16(22)19-11-5-3-6-12(9-11)20-17(23)14-10-13(21(24)25)7-8-15(14)18/h3,5-10H,2,4H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAVTBWEDADTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B6018873.png)
![2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B6018886.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B6018887.png)


![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide](/img/structure/B6018900.png)

![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B6018916.png)
![2-(3-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6018920.png)
![ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B6018927.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B6018930.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B6018942.png)
![5-(3-bromophenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6018951.png)